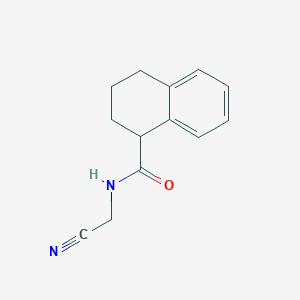

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide” is a complex organic compound. The “cyanomethyl” group (N≡CCH2–) is a type of nitrile group . The “tetrahydronaphthalene” part refers to a naphthalene ring, a polycyclic aromatic hydrocarbon, that has been fully hydrogenated .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using cyanomethyl salts of pyridine and analogous isoquinolines . Another method involves reacting amines with alkyl cyanoacetates .Chemical Reactions Analysis

The reactivity of similar compounds, such as pyridinium ylides, is influenced by the characteristics of the reactants employed . They have been used in the synthesis of various heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. Similar compounds have been characterized using thermal analysis techniques .Aplicaciones Científicas De Investigación

-

Synthesis of Biologically Active Compounds

- Field : Organic Chemistry

- Application : N-cyanoacetamides are used in the synthesis of biologically active compounds . They are considered important precursors for heterocyclic synthesis .

- Method : The synthesis of cyanoacetamides can be carried out in several ways. One method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

- Results : The compounds synthesized using these methods have diverse biological activities .

-

Asymmetric Synthesis of N–N Axially Chiral Compounds

- Field : Asymmetric Synthesis

- Application : The asymmetric synthesis of N–N axially chiral compounds is a challenging and elusive field . N-cyanoacetamides can be used in the atroposelective N-acylation reaction of quinazolinone type benzamides with cinnamic anhydrides .

- Method : This reaction features mild conditions and a broad substrate scope and produces N–N axially chiral compounds with high yields and very good enantioselectivities .

- Results : The synthetic utility of the protocol was proved by a large scale reaction, transformation of the product and the utilization of the product as an acylation kinetic resolution reagent .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7,9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLFKGYHXAJXEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)NCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2370042.png)

![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B2370044.png)

![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)

![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2370051.png)

![2-[3-(Triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2370054.png)

![Methyl 4-[(dimethylsulfamoyl)methyl]benzoate](/img/structure/B2370056.png)

![Methyl 6-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2370059.png)

![2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide](/img/structure/B2370060.png)

![Methyl 5-cyano-4-(2,4-dichlorophenyl)-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2370061.png)